molecular formula C38H26N4 B11078917 5,5'-DI-1-Naphthyl-1,1'-diphenyl-1H,1'H-3,3'-bipyrazole

5,5'-DI-1-Naphthyl-1,1'-diphenyl-1H,1'H-3,3'-bipyrazole

Cat. No.: B11078917
M. Wt: 538.6 g/mol
InChI Key: WLJDGIWOPDCNCJ-UHFFFAOYSA-N
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Description

5,5’-Di(1-naphthyl)-1,1’-diphenyl-1H,1’H-3,3’-bipyrazole, often referred to as “Ad-BippyPhos” , is a fascinating compound with diverse applications. Its chemical structure consists of two naphthyl groups and a diphenyl group connected by a bipyrazole core. Let’s explore its properties and uses further.

Preparation Methods

Synthetic Routes::

  • Ad-BippyPhos can be synthesized through various methods. One common approach involves the reaction of 1,1’-diphenyl-3,3’-bipyrazole with 1-naphthylboronic acid or its derivatives.
  • Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, are often employed for this purpose.
Reaction Conditions::
  • The reaction typically occurs under an inert atmosphere (argon or nitrogen) to prevent oxidation.
  • Solvents like toluene or dichloromethane are commonly used.
  • Catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ are effective.
Industrial Production::
  • While Ad-BippyPhos is primarily synthesized in research laboratories, its industrial-scale production remains limited due to its specialized applications.

Chemical Reactions Analysis

Reactivity::

  • Ad-BippyPhos serves as a ligand in transition metal-catalyzed reactions.
  • It catalyzes C-O coupling reactions, enabling the synthesis of aryl and heteroaryl ethers from bromides or chlorides and primary aliphatic alcohols.
  • Additionally, it facilitates the synthesis of fluorinated anilines by coupling fluoroalkylamines with aryl bromides and chlorides.
Common Reagents and Conditions::
  • Aryl or heteroaryl bromides/chlorides
  • Primary aliphatic alcohols
  • Palladium catalysts
  • Base (e.g., potassium carbonate)
Major Products::
  • Aryl or heteroaryl ethers
  • Fluorinated anilines

Scientific Research Applications

Ad-BippyPhos finds applications in:

    Organic Synthesis: As a versatile ligand, it enables efficient C-C and C-O bond formations.

    Catalysis: It plays a crucial role in developing new synthetic methodologies.

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.

Mechanism of Action

  • Ad-BippyPhos enhances catalytic reactions by coordinating with transition metal centers.
  • Its precise mechanism varies depending on the specific reaction type.

Comparison with Similar Compounds

  • Ad-BippyPhos stands out due to its naphthyl and diphenyl substituents.
  • Similar compounds include other bipyrazole-based ligands, but Ad-BippyPhos’s distinct structure sets it apart.

Properties

Molecular Formula

C38H26N4

Molecular Weight

538.6 g/mol

IUPAC Name

5-naphthalen-1-yl-3-(5-naphthalen-1-yl-1-phenylpyrazol-3-yl)-1-phenylpyrazole

InChI

InChI=1S/C38H26N4/c1-3-17-29(18-4-1)41-37(33-23-11-15-27-13-7-9-21-31(27)33)25-35(39-41)36-26-38(42(40-36)30-19-5-2-6-20-30)34-24-12-16-28-14-8-10-22-32(28)34/h1-26H

InChI Key

WLJDGIWOPDCNCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=NN(C(=C3)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87

Origin of Product

United States

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